

Technical Support Center: Addressing hERG Channel Affinity with AMG-8718 Analogs

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Compound of Interest

Compound Name: AMG-8718

Cat. No.: B605420

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with **AMG-8718** analogs and addressing their potential affinity for the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.

Frequently Asked Questions (FAQs)

Q1: What is the significance of hERG channel affinity for BACE1 inhibitors like **AMG-8718** and its analogs?

A1: The hERG potassium channel is crucial for cardiac repolarization. Inhibition of this channel by non-cardiac drugs can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP). As many BACE1 inhibitors, including the structural class of **AMG-8718**, are basic and lipophilic, they have a predisposition to bind to the hERG channel. Therefore, assessing and mitigating hERG affinity is a critical step in the safety evaluation of these compounds.

Q2: Is there publicly available hERG affinity data for **AMG-8718**?

A2: Specific quantitative hERG IC50 values for **AMG-8718** are not readily available in the public domain. It has been described as having a "balanced profile of potency, hERG binding affinity, and Pgp recognition," with more detailed information often found in patents as binned activity data. However, studies on structurally related BACE1 inhibitors, such as aminoisoindoles, provide valuable insights into managing hERG liability in this chemical space.

Q3: What are the primary molecular features of **AMG-8718**-like compounds that contribute to hERG affinity?

A3: The key contributors to hERG affinity in this class of compounds are typically:

- **Basic Amine:** A positively charged nitrogen atom at physiological pH can interact with key residues in the hERG channel pore.
- **Lipophilicity:** High lipophilicity allows the compound to readily partition into the cell membrane, increasing its local concentration near the ion channel.
- **Aromatic Moieties:** The presence of aromatic rings can lead to π - π stacking interactions with aromatic residues (e.g., Y652 and F656) within the hERG channel's binding pocket.

Q4: What general strategies can be employed to reduce the hERG affinity of **AMG-8718** analogs?

A4: Medicinal chemistry strategies to mitigate hERG liability include:

- **Reducing Basicity (pKa):** Introducing electron-withdrawing groups near the basic nitrogen can lower its pKa, reducing the population of the protonated, higher-affinity form at physiological pH.
- **Decreasing Lipophilicity:** Incorporating polar functional groups or reducing the overall greasy nature of the molecule can decrease its membrane partitioning and, consequently, its access to the hERG channel.
- **Introducing Steric Hindrance:** Modifying the molecule's structure to create steric clashes within the hERG channel binding site can disrupt favorable interactions.
- **Modulating Molecular Shape and Rigidity:** Introducing conformational constraints can lock the molecule in a shape that is less favorable for hERG binding.

Troubleshooting Guides

Issue 1: High hERG Affinity Observed in Early Screening

Symptoms:

- Low IC₅₀ value (e.g., <1 μ M) in a preliminary hERG binding or automated patch-clamp assay.
- Significant inhibition of hERG current at the intended therapeutic concentration.

Possible Causes & Solutions:

Cause	Solution
High Lipophilicity and Basicity	Synthesize analogs with reduced lipophilicity (e.g., by adding polar groups) or lower basicity (e.g., by introducing fluorine adjacent to the amidine moiety). [1]
Favorable Shape for hERG Binding	Introduce steric bulk or conformational rigidity to disrupt the binding pharmacophore.
Compound Adsorption to Assay Plates	For "sticky" compounds, use glass or low-binding plates in assays to ensure the nominal concentration is accurate. [2]

Issue 2: Inconsistent or Noisy Recordings in Manual Patch-Clamp Experiments

Symptoms:

- Unstable baseline current.
- Difficulty achieving a high-resistance (>1 G Ω) seal ("gigaseal").
- Loss of seal during recording.
- "Rundown" of the hERG current over time.

Possible Causes & Solutions:

Cause	Solution
Poor Cell Health	Ensure cells are healthy and not over-confluent. Use fresh, oxygenated solutions.
Contaminated Solutions or Electrodes	Filter all solutions (especially the internal pipette solution) with a 0.22 μm filter. ^[3] Ensure pipette tips are clean and fire-polished.
Mechanical Instability	Use an anti-vibration table and ensure the perfusion system is not introducing vibrations.
Compound Precipitation	Visually inspect solutions for any signs of precipitation, especially at higher concentrations of lipophilic compounds.
Incorrect Voltage Protocol	Use an established hERG voltage protocol to ensure proper channel gating and measurement of tail currents.

Data Presentation

The following table summarizes data for representative aminoisoindole BACE1 inhibitors, demonstrating the impact of structural modifications on hERG affinity. This data can serve as a guide for designing **AMG-8718** analogs with an improved safety profile.^[1]

Compound	BACE1 Cell IC50 (nM)	hERG IC50 (μM)	hERG Margin (hERG IC50 / BACE1 IC50)	Key Structural Features
(S)-16	8.6	16	~1860	Introduction of fluorine adjacent to the amidine moiety to reduce pKa.
(R)-41	0.16	2.8	~17500	Further optimization to improve BACE1 potency while maintaining a good hERG profile.
(S)-32 (AZD3839)	16.7 (sAPPβ)	-	Clinical development discontinued due to dose-related QT prolongation. [4][5]	A potent BACE1 inhibitor with observed clinical cardiovascular effects.[4]

Experimental Protocols

Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Liability

This protocol is considered the "gold standard" for assessing a compound's effect on hERG channel function.[6][7][8]

1. Cell Culture:

- Use a stable cell line expressing the hERG channel, such as CHO or HEK293 cells.
- Culture cells under standard conditions (e.g., 37°C, 5% CO₂) in the appropriate medium.

- Passage cells regularly to maintain optimal health and ensure they are in the logarithmic growth phase on the day of the experiment.

2. Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
- Compound Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Subsequent dilutions are made in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

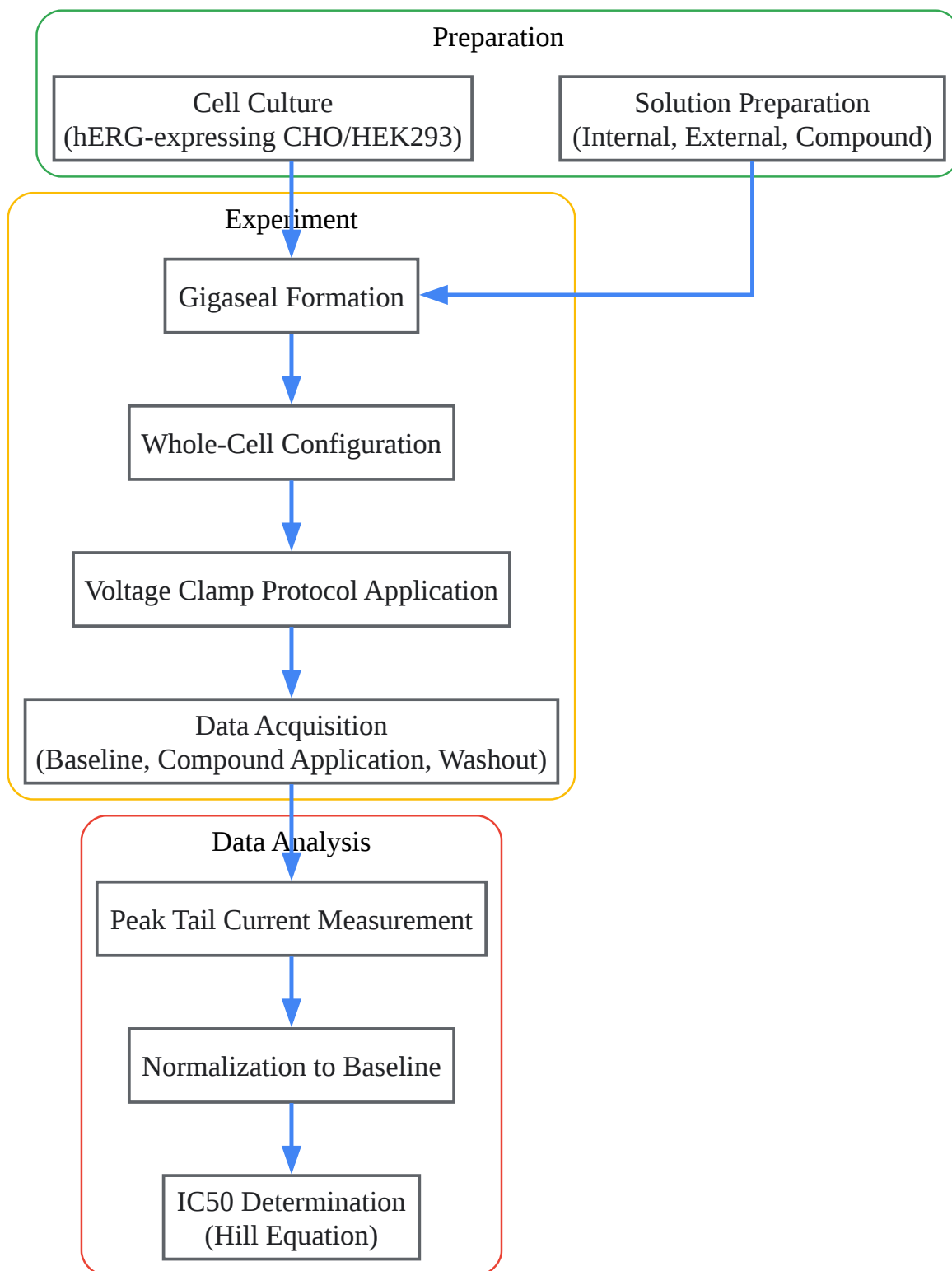
- Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
- Transfer cultured cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Approach a single, healthy cell with the micropipette and apply slight negative pressure to form a gigaseal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Compensate for pipette and whole-cell capacitance.
- Apply a voltage-clamp protocol suitable for hERG channels. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the deactivating tail current.
- Record baseline currents in the vehicle control solution.

- Apply increasing concentrations of the test compound, allowing for steady-state block to be reached at each concentration (typically 3-5 minutes).
- Perform a washout with the external solution to assess the reversibility of the block.

4. Data Analysis:

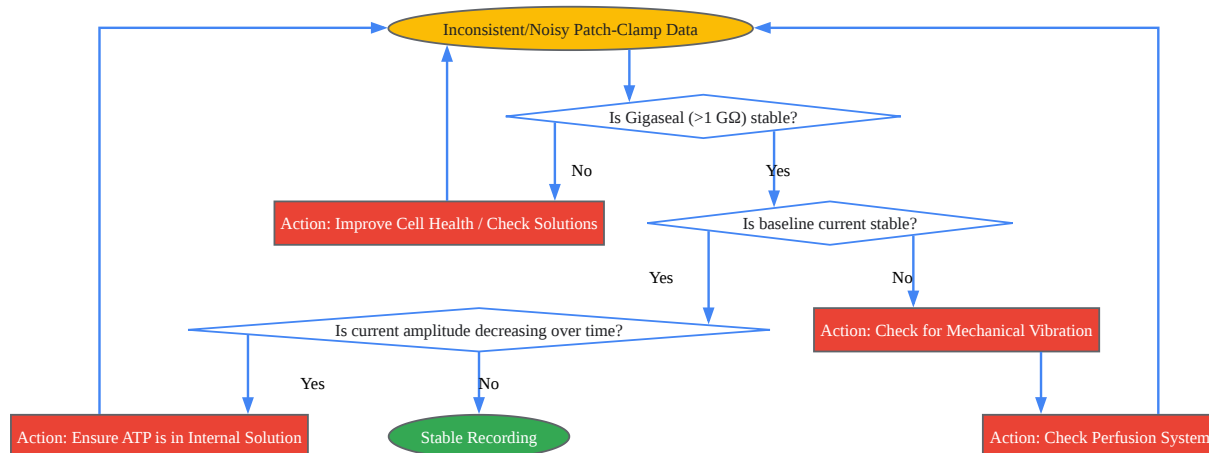
- Measure the peak tail current amplitude at -50 mV for each concentration of the test compound.
- Normalize the current at each concentration to the baseline current in the vehicle control.
- Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Visualizations



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Caption: Workflow for hERG liability assessment using manual patch-clamp.



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Caption: Troubleshooting logic for unstable patch-clamp recordings.

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